

Application Notes and Protocols for the Synthesis of N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N'-Dimethyloxamide**

Cat. No.: **B146783**

[Get Quote](#)

Abstract

This document provides a comprehensive guide for the synthesis of **N,N'-dimethyloxamide**, a valuable building block in organic synthesis. The presented protocol details the reaction of a dialkyl oxalate with methylamine, a straightforward and efficient method for laboratory-scale preparation. These notes are intended for researchers, scientists, and professionals in drug development and related fields, offering detailed methodologies, data presentation, and a visual representation of the experimental workflow.

Introduction

N,N'-Dimethyloxamide is a symmetrical diamide derived from oxalic acid. Its utility spans various areas of chemical synthesis, including its use as an intermediate in the preparation of more complex molecules and as a ligand in coordination chemistry. The synthesis method outlined here is based on the well-established reaction of primary amines with dialkyl oxalates, which provides a high yield of the desired product with straightforward purification.[1][2]

Chemical Reaction

The synthesis of **N,N'-dimethyloxamide** is achieved through the ammonolysis of a dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, with methylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism where two equivalents of methylamine react with one equivalent of the dialkyl oxalate to form the stable **N,N'-dimethyloxamide** and two equivalents of the corresponding alcohol as a byproduct.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Key Characteristics
Diethyl Oxalate	C ₆ H ₁₀ O ₄	146.14	-40.6	185.4	Colorless liquid
Methylamine (40% in H ₂ O)	CH ₅ N	31.06	-93.5	-6.3	Colorless gas (in solution)
N,N'-Dimethyloxamide	C ₄ H ₈ N ₂ O ₂	116.12	214-217	N/A	White crystalline solid
Ethanol	C ₂ H ₆ O	46.07	-114.1	78.37	Colorless liquid

Expected Yield: While the specific yield for this exact reaction is not extensively reported, similar reactions of primary amines with diethyl oxalate typically afford high yields, often in the range of 70-95%.^[1] An 82% yield has been reported for **N,N'-dimethyloxamide** as a byproduct in an unrelated synthesis.^[3]

Experimental Protocol

This protocol details the synthesis of **N,N'-dimethyloxamide** from diethyl oxalate and a solution of methylamine in water.

4.1. Materials and Equipment

- Chemicals:

- Diethyl oxalate (1.0 eq)

- Methylamine (40% solution in water, 2.2 eq)
- Absolute ethanol (solvent)
- Distilled water (for washing)
- Anhydrous magnesium sulfate or sodium sulfate (for drying, if needed)
- Equipment:
 - Round-bottom flask (appropriate size)
 - Reflux condenser
 - Magnetic stirrer and stir bar
 - Heating mantle or oil bath
 - Büchner funnel and flask for vacuum filtration
 - Filter paper
 - Beakers and graduated cylinders
 - Rotary evaporator (optional)
 - Melting point apparatus
 - Standard laboratory glassware

4.2. Synthetic Procedure

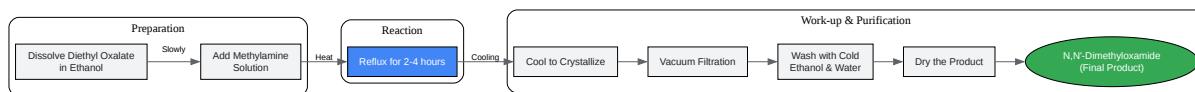
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in absolute ethanol.
- Addition of Amine: While stirring, slowly add the methylamine solution (2.2 equivalents) to the ethanolic solution of diethyl oxalate at room temperature. A slight excess of methylamine is used to ensure the complete conversion of the diester.

- Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours with continuous stirring.[\[1\]](#) The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Crystallization: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature, and then further cool in an ice bath. The **N,N'-dimethyloxamide** product is expected to precipitate as a white solid.[\[1\]](#)
- Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. Subsequently, wash with cold distilled water to remove any remaining salts or water-soluble impurities.
- Drying: Dry the purified **N,N'-dimethyloxamide** in a vacuum oven or air-dry to a constant weight.

4.3. Purification (Optional)

If further purification is required, the crude **N,N'-dimethyloxamide** can be recrystallized from a suitable solvent such as ethanol or methanol.[\[1\]](#)

- Dissolve the crude product in a minimum amount of hot solvent.
- Allow the solution to cool slowly to room temperature to form crystals.
- Cool further in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Dry the crystals thoroughly.


4.4. Characterization

- Melting Point: Determine the melting point of the final product. The literature value for **N,N'-dimethyloxamide** is 214-217 °C.

- Spectroscopy: Characterize the product using FT-IR and NMR spectroscopy to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **N,N'-dimethyloxamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N,N'-Dimethyloxamide**.

Safety Precautions

- Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Methylamine is a corrosive and flammable substance. Work in a well-ventilated fume hood.
- Diethyl oxalate can cause irritation. Avoid contact with skin and eyes.
- Ethanol is flammable. Ensure that heating is performed using a heating mantle or oil bath, away from open flames.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of **N,N'-dimethyloxamide**. The use of readily available starting materials and straightforward experimental procedures makes this a suitable method for laboratory-scale production. The provided data and workflow diagram offer a clear and concise guide for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. ScienceMadness Discussion Board - Synthesis of N,N'-dialkyloxamides - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of N,N'-Dimethyloxamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146783#synthesis-protocol-for-n-n-dimethyloxamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

